4-methoxy-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
4-Methoxy-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine (MPP) is a small molecule that has been studied for its potential applications in various scientific disciplines. MPP is a pyrimidine derivative that has been synthesized in laboratories and is currently being studied for its potential therapeutic and research applications. This molecule is of particular interest due to its unique structural properties, which allow it to interact with various biological targets.
Scientific Research Applications
4-methoxy-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has been studied for its potential applications in scientific research. It has been used as an inhibitor of protein kinases, such as c-Jun N-terminal kinase, as well as a modulator of G-protein coupled receptors. Furthermore, this compound has been used to study the effects of oxidative stress in cells, as well as its potential therapeutic applications in cancer and neurological disorders.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Mode of Action
It’s worth noting that pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Similar compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc .
Advantages and Limitations for Lab Experiments
The use of 4-methoxy-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine in lab experiments has several advantages, including its low cost, its availability, and its ease of synthesis. Additionally, it is a relatively stable molecule and can be stored for extended periods of time. However, there are also some limitations, such as its low solubility in water and its potential toxicity.
Future Directions
Given the potential applications of 4-methoxy-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine, there are a number of potential future directions that could be explored. These include further research into its potential therapeutic applications in cancer and neurological disorders, as well as its potential effects on oxidative stress. Additionally, further research into its mechanism of action, as well as its biochemical and physiological effects, could help to elucidate its potential applications. Finally, further research into its synthesis and purification methods could help to improve its availability and cost-effectiveness.
Synthesis Methods
4-methoxy-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can be synthesized through a variety of methods, including the nucleophilic substitution of a pyrimidine ring with a pyrazinoylmethylpiperidine moiety. The reaction is typically performed using a base catalyst, such as sodium ethoxide, and an organic solvent, such as dimethylformamide (DMF). The reaction is carried out at a temperature of around 60-70°C for a period of 1-2 hours. The reaction yields a product with a high purity, which can be further purified using column chromatography.
properties
IUPAC Name |
4-methoxy-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-21-14-8-13(18-11-19-14)20-6-2-12(3-7-20)10-22-15-9-16-4-5-17-15/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXSVWTJICHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)COC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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